molecular formula C15H12O5 B6405036 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid CAS No. 1261905-41-2

2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6405036
CAS No.: 1261905-41-2
M. Wt: 272.25 g/mol
InChI Key: SNMNXSMGANXOKD-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O5 It is a derivative of benzoic acid, characterized by the presence of a hydroxy group at the 2-position and a methoxycarbonylphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxycarbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid involves its interaction with molecular targets and pathways. For example, it has been shown to exert hepatoprotective effects by reducing oxidative stress and inflammation in liver cells . The compound modulates the activity of enzymes such as heme oxygenase and myeloperoxidase, which play roles in the body’s defense mechanisms against oxidative damage.

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-4-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-12(14(17)18)13(16)8-11/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMNXSMGANXOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690704
Record name 3-Hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-41-2
Record name [1,1′-Biphenyl]-4,4′-dicarboxylic acid, 3-hydroxy-, 4′-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261905-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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